(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid

Chiral Peptide Synthesis Enantiomeric Purity D-Amino Acid Building Blocks

Fmoc-D-3-(2-furyl)alanine is a critical SPPS building block. The D-configuration confers proteolytic stability and prolonged in vivo half-life, while the furan moiety enables chemoselective oxidation for peptide macrocyclization and site-specific bioconjugation—capabilities that phenylalanine or saturated analogs cannot replicate. Substituting the L-enantiomer or another D-amino acid abolishes stereochemical fidelity and target binding. Standard TFA cleavage requires specific scavenger cocktails to prevent furan degradation. Choose this building block when metabolic resilience, unique chemical handles, or conformational constraint are non-negotiable.

Molecular Formula C22H19NO5
Molecular Weight 377.4 g/mol
CAS No. 220497-85-8
Cat. No. B1339732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid
CAS220497-85-8
Molecular FormulaC22H19NO5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O
InChIInChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1
InChIKeyAJXDCHXGNUFBRC-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-FMOC-(2-Furyl)alanine (CAS 220497-85-8): D-Enantiomer Amino Acid Building Block for Specialized Solid-Phase Peptide Synthesis Procurement


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid (CAS 220497-85-8), commonly designated Fmoc-D-3-(2-furyl)alanine, is a protected non-proteinogenic D-α-amino acid. It is a white to off-white crystalline solid with a molecular formula of C₂₂H₁₉NO₅ and a molecular weight of 377.39 g/mol . The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine, a carboxylic acid, and a furan-2-ylmethyl side chain [1]. It is a cornerstone building block for Fmoc/tBu solid-phase peptide synthesis (SPPS). The D-configuration imparts specific stereochemical properties that fundamentally alter peptide conformation, biological activity, and proteolytic stability compared to its L-enantiomer (CAS 159611-02-6). Its procurement is driven by the need for precise chiral control in peptide engineering, particularly where incorporation of a D-amino acid can enhance target binding or metabolic resilience .

Fmoc-D-3-(2-Furyl)alanine: Why Enantiomeric Purity and Side-Chain Integrity Are Non-Negotiable in D-Peptide Synthesis


Substituting Fmoc-D-3-(2-furyl)alanine with its cheaper or more readily available L-enantiomer, or with other Fmoc-protected D-amino acids, fundamentally alters the stereochemical and functional properties of the resulting peptide. The D-configuration of the alanine backbone dictates the spatial orientation of the furan side chain, which is critical for target binding and proteolytic stability. Using the L-enantiomer will produce a peptide with a drastically different 3D conformation, potentially abolishing biological activity or increasing susceptibility to endogenous proteases . Furthermore, substituting the furan ring with a standard aromatic side chain (e.g., phenylalanine) or a saturated heterocycle eliminates the furan's unique electronic and chemical properties, which can be crucial for specific interactions or post-synthetic modifications [1]. The furyl group itself introduces a significant liability during standard TFA cleavage that is not present with aliphatic or unsubstituted aromatic side chains, requiring specific scavenger cocktails to prevent degradation [2]. Therefore, generic substitution risks complete loss of function, reduced yield, and irreproducible results in downstream applications.

Quantitative Differentiation of (R)-N-FMOC-(2-Furyl)alanine (CAS 220497-85-8): Direct Comparative Evidence for Scientific Selection


Enantiomeric Purity (98% ee) and Specific Rotation (+34°) Differentiate the D-Enantiomer from the L-Form for Chiral Peptide Synthesis

The D-enantiomer (CAS 220497-85-8) exhibits a specific optical rotation [α]²⁰/D of +33.0° to +37.0° (C=1, DMF) , which is opposite in sign and distinct in magnitude from the L-enantiomer (CAS 159611-02-6), though the exact rotation for the L-isomer is not reported in this datasheet. The procurement-grade material from Thermo Scientific is specified at ≥95% chemical purity with an enantiomeric excess (ee) of ≥97.5% (98% ee) by HPLC, ensuring minimal contamination by the undesired L-isomer . This contrasts with some lower-cost generic suppliers for the L-form which may specify only HPLC purity (e.g., 96.0 area%) without a defined ee [1], making it unsuitable for applications requiring high stereochemical fidelity.

Chiral Peptide Synthesis Enantiomeric Purity D-Amino Acid Building Blocks

Acid-Labile Furan Side Chain: Quantified Degradation Under Standard TFA Cleavage vs. Optimized Conditions

The 2-furyl side chain, common to both D- and L-enantiomers, is susceptible to degradation during the final TFA-mediated cleavage from the resin in Fmoc SPPS. Research by Flegel and Sheppard (2004) demonstrated that in the presence of standard cation scavengers like ethanedithiol and propanedithiol, the furyl group undergoes partial degradation to a major bis-dithioacetal byproduct [1]. In contrast, a control peptide containing a phenylalanine residue (lacking the furan ring) showed no such degradation under identical conditions [2]. The study further quantified that cleavage cocktails containing water and triisopropylsilane or 3,6-dioxa-1,8-octanedithiol (DODT) in TFA are sufficient to minimize this side reaction, thereby preserving the intact furan moiety .

Peptide Cleavage Side-Chain Stability TFA Scavengers

Post-Synthetic Modification Potential: Furan Moiety Enables Oxidative Cyclization Not Possible with Standard Aromatic Amino Acids

The furan ring in furylalanine derivatives can be chemoselectively oxidized to a reactive intermediate, enabling subsequent nucleophilic attack by a proximal amino acid side chain (e.g., Cys, Lys, His) to form a pyrrole linkage and macrocyclic peptide structures [1]. This methodology is not applicable to peptides containing only standard amino acids like phenylalanine or tyrosine, which lack the furan's specific oxidation chemistry. A 2018 study demonstrated the utility of this reaction by using solid-phase peptide synthesis to generate a set of template peptides containing furylalanine, which were then oxidatively cyclized to create constrained macrocycles [2].

Peptide Cyclization Post-Synthetic Modification Furan Oxidation

Vendor Purity Specifications: ≥98.0% (HPLC, Titration) Grade Material Ensures Reproducible Coupling Yields

Reputable vendors supply (R)-N-FMOC-(2-Furyl)alanine with a minimum purity of ≥98.0% as determined by both HPLC (area%) and neutralization titration . This high purity is comparable to the industry standard for critical Fmoc amino acids. For instance, Sigma-Aldrich also specifies a purity of ≥98.0% (HPLC) for their catalog entry of this compound [1]. While specific coupling efficiency data for this exact monomer is not provided in the open literature, it is a well-established class-level principle that high monomer purity (>98%) is essential for minimizing deletion sequences and achieving high yields in stepwise SPPS, especially for longer or more challenging sequences [2]. This contrasts with lower-purity alternatives that may contain impurities that act as chain terminators.

SPPS Coupling Efficiency Amino Acid Purity Vendor Quality

Conformational Constraint: Furan Ring Introduces Distinct Structural Rigidity Compared to Flexible Aliphatic or Planar Aromatic Side Chains

The incorporation of the furan moiety into peptide backbones is known to introduce unique conformational constraints compared to more flexible aliphatic side chains or planar aromatic rings like phenylalanine . The heterocyclic nature of the furan ring, with its oxygen atom, restricts rotational freedom and can participate in specific hydrogen-bonding and dipole interactions not available to phenylalanine . This constraint is a class-level property of furan-containing amino acids and can be exploited to pre-organize peptide structure for enhanced target binding. No direct quantitative comparison of backbone dihedral angles for the D- vs. L-enantiomer was located, but the difference in stereochemistry at the alpha-carbon (R vs. S) ensures that any conformational constraint is projected in a distinct spatial orientation, a fundamental principle of stereochemistry.

Peptide Conformation Structural Rigidity Conformational Constraint

Optimal Use Cases for (R)-N-FMOC-(2-Furyl)alanine (CAS 220497-85-8) in Peptide Science and Drug Discovery


Synthesis of Protease-Resistant D-Peptide Therapeutics

The D-configuration of this building block is essential for synthesizing D-peptides, which are inherently resistant to degradation by endogenous proteases that specifically recognize L-amino acids. This is a primary application for any D-amino acid derivative . Incorporating Fmoc-D-3-(2-furyl)alanine into a peptide sequence creates a 'mirror-image' peptide that can mimic the structure of an L-peptide therapeutic while offering significantly prolonged in vivo half-life and oral bioavailability. This is supported by the established principle that D-amino acid substitution enhances proteolytic stability .

Construction of Conformationally Constrained Macrocyclic Peptides

The furan moiety's unique susceptibility to chemoselective oxidation enables a powerful strategy for peptide macrocyclization. This building block can be incorporated via standard Fmoc SPPS, and following cleavage and oxidation, the furan side chain can be reacted with a nucleophilic residue (e.g., Cys or Lys) elsewhere in the sequence to form a stable covalent bridge [1]. This creates conformationally constrained macrocycles with enhanced target binding affinity and cellular permeability, a technique not possible with phenylalanine or other standard amino acids [2].

Structure-Activity Relationship (SAR) Studies Probing Aromatic Interactions

The furan ring serves as a bioisostere for phenylalanine or histidine, allowing medicinal chemists to systematically probe the effects of heteroatom substitution and ring electronics on target binding . By comparing the D-furylalanine-containing peptide with its L-counterpart or with phenylalanine analogs, researchers can map the stereochemical and electronic requirements of a binding pocket. This application leverages the well-documented difference in biological activity between D- and L-enantiomers .

Development of Peptide-Based Chemical Probes and Bioconjugates

The orthogonal reactivity of the furan ring can be exploited for site-specific bioconjugation. Unlike lysine or cysteine, which are often present in multiple copies, the furylalanine residue provides a unique chemical handle for attaching fluorophores, affinity tags, or cytotoxic payloads to a single, defined position in a peptide sequence . This ensures homogeneous product formation and minimizes interference with the peptide's biological activity, a significant advantage over stochastic labeling methods.

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